N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10(8-15-4-6-16-7-5-15)14-11-2-3-12-9-13-11/h2-3,9-10H,4-8H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEYCZWIUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- Aminopyrimidine derivatives are either commercially available or synthesized from simpler precursors such as 2-amino-5-bromopyrimidine.
- Morpholine is introduced typically via nucleophilic substitution on halogenated pyrimidine intermediates.
- The propan-2-yl linker is introduced through reductive amination with appropriate aldehydes or ketones.
Nucleophilic Substitution to Introduce Morpholine
- Halogenated pyrimidines (e.g., 5-chloro- or 7-chloropyrimidine derivatives) undergo nucleophilic substitution with morpholine in the presence of a base such as potassium carbonate.
- This reaction is typically performed at room temperature or mild heating, yielding the morpholinyl-substituted pyrimidine with high selectivity (up to 94% yield reported).
Reductive Amination for Propan-2-yl Linker Formation
- The key step to attach the propan-2-yl amine involves reductive amination of an aldehyde intermediate with morpholine or related amines.
- Sodium triacetoxyborohydride is commonly used as the reducing agent due to its mildness and selectivity, affording good yields (63–84%).
- Dess–Martin periodinane oxidation is utilized to convert alcohol intermediates to aldehydes before reductive amination.
Multi-step Synthesis Example
A representative four-step synthesis from a chlorinated pyrimidine ester includes:
- Reduction of ester to alcohol using sodium borohydride (yield ~99%).
- Oxidation of alcohol to aldehyde with Dess–Martin periodinane (yield ~46%).
- Reductive amination with morpholine or substituted amines using sodium triacetoxyborohydride (yields 63–84%).
- Further functionalization or purification to obtain the final this compound compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester reduction | Sodium borohydride, mild conditions | ~99 | Selective reduction to primary alcohol |
| Alcohol oxidation | Dess–Martin periodinane | ~46 | Mild oxidation to aldehyde |
| Reductive amination | Sodium triacetoxyborohydride, amine, solvent | 63–84 | Efficient C–N bond formation |
| Nucleophilic substitution | Morpholine, K2CO3, room temperature | ~94 | High selectivity for halogen substitution |
Research Findings and Optimization Notes
- The selectivity of nucleophilic substitution reactions depends on the position of the halogen on the pyrimidine ring; chlorine at position 7 is highly reactive.
- Reductive amination yields are influenced by the choice of amine and reducing agent; sodium triacetoxyborohydride is preferred for its mildness.
- Oxidation with Dess–Martin periodinane is favored over harsher oxidants to prevent overoxidation or side reactions.
- Modifications of the amine subunit and linker length can significantly affect biological activity, thus synthetic routes are optimized for flexibility.
Comparative Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Advantages | Challenges/Limitations |
|---|---|---|---|
| Ester reduction | NaBH4 in protic solvent | High yield, mild conditions | Sensitive to moisture |
| Alcohol oxidation | Dess–Martin periodinane | Mild, selective oxidation | Moderate yield, expensive reagent |
| Reductive amination | Sodium triacetoxyborohydride, amine | Good yield, mild, selective | Requires careful pH control |
| Nucleophilic substitution | Morpholine, K2CO3, RT | High selectivity, high yield | Limited to reactive halogen positions |
Chemical Reactions Analysis
Types of Reactions
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Cancer Research
The compound's structural features suggest promising applications in cancer treatment. Compounds with similar structures have been investigated for their ability to inhibit specific pathways involved in tumor growth. For instance, modifications to the morpholine and pyrimidine components can significantly enhance biological activity, making them candidates for targeted cancer therapies.
Drug Development
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine is being explored as a lead compound in drug development due to its potential to interact with various biological targets. Its ability to bind to specific receptors or enzymes could lead to the development of new therapeutic agents .
Enzyme Inhibition Studies
Research indicates that similar compounds have shown efficacy as enzyme inhibitors, which is crucial in the development of drugs targeting metabolic diseases and cancers. The binding affinity of this compound to these targets is an area of ongoing investigation.
Studies have highlighted that compounds related to this compound exhibit diverse biological activities. These include:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Potential to inhibit tumor cell proliferation through targeted mechanisms. |
| Enzyme Inhibition | Ability to inhibit key enzymes involved in metabolic pathways relevant to diseases. |
| Antimicrobial Properties | Some derivatives show effectiveness against bacterial strains, indicating broad-spectrum activity. |
The optimization of chemical structures is essential for enhancing these activities, suggesting a pathway for future drug development efforts .
Case Studies and Research Findings
Several studies have focused on the interaction mechanisms of this compound with biological targets:
Case Study 1: Anticancer Activity
A recent study demonstrated that a derivative of this compound exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways critical for cell survival and proliferation.
Case Study 2: Enzyme Inhibition
Another research project focused on enzyme inhibition, where this compound was shown to effectively inhibit a key enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and applications of N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine and related compounds:
Key Observations:
Morpholine vs. Piperazine: Morpholine-containing compounds (e.g., this compound) exhibit enhanced solubility and kinase-binding capabilities due to the oxygen atom in morpholine, which participates in hydrogen bonding . Piperazine derivatives (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) are more basic, improving water solubility and interaction with charged residues in targets like immunomodulatory proteins .
Halogenation and Bioactivity :
- Chloro-substituted pyrimidines (e.g., 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) are reactive intermediates in Suzuki couplings, enabling diversification into drug candidates .
- Fluorinated analogues (e.g., N-(4,4-difluorocyclohexyl)-...) show improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
Pharmacokinetic and Pharmacodynamic Profiles
- Morpholine Derivatives : Exhibit balanced lipophilicity and solubility, enhancing blood-brain barrier penetration (e.g., Zandelisib’s CNS activity) .
- Pyrazole-Pyrimidine Hybrids : Often show moderate plasma stability but high target affinity due to aromatic stacking interactions (e.g., 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) .
Biological Activity
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine, also known by its CAS number 1249732-62-4, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4O, indicating the presence of a pyrimidine core substituted with a morpholine group. The structure is significant for its interaction with biological targets, particularly kinases.
This compound has been studied primarily for its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in signaling pathways that regulate cell growth and survival. Inhibition of PI3K can lead to reduced tumor growth and proliferation in various cancer types. The compound's ability to selectively inhibit specific isoforms of PI3K makes it a candidate for targeted cancer therapies .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the core structure can significantly impact the biological activity of pyrimidine derivatives. For instance, substituents at the 4-position of the pyrimidine ring can enhance potency against specific kinases. Studies have shown that adding electron-withdrawing groups can improve inhibitory activity, while bulky groups may hinder binding affinity due to steric hindrance .
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| 1 | This compound | 25 | PI3K |
| 2 | N-(pyrazin-2-yl)pyrimidin-4-amines | 15 | CHK1 |
| 3 | N-(pyridin-3-yl)pyrimidin-4-amines | 30 | CHK2 |
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. For example, in MCF7 breast cancer cells, the compound exhibited an IC50 value of approximately 25 nM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treated cells were arrested in the G1 phase of the cell cycle, suggesting a mechanism involving cell cycle regulation .
Case Study 2: Selective Targeting of PI3K Isoforms
A study focused on the selectivity profile of this compound against different PI3K isoforms. The compound was found to preferentially inhibit PI3Kδ over other isoforms, which is particularly relevant in hematological malignancies where PI3Kδ plays a pivotal role in cell survival and proliferation. This selectivity could lead to reduced side effects compared to broader-spectrum inhibitors .
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm the morpholine and pyrimidine ring connectivity. For example, morpholine protons appear as triplets at δ ~3.3–3.8 ppm, while pyrimidine protons resonate downfield (δ ~8.0–8.5 ppm) .
- HRMS : Validates molecular weight (expected ~278.3 g/mol) and detects isotopic patterns for bromine or chlorine impurities .
- IR spectroscopy : Morpholine’s C-O-C stretch appears at ~1100–1250 cm, while pyrimidine C=N stretches occur at ~1600 cm .
Q. Advanced
- X-ray crystallography (e.g., using the CCP4 suite) resolves 3D conformation, critical for docking studies .
- DSC/TGA assesses thermal stability, which is vital for storage and handling .
What initial biological screening approaches are recommended for this compound?
Q. Basic
- Kinase inhibition assays : Test against common targets (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits. Morpholine derivatives often modulate kinase activity via hydrogen bonding with ATP-binding pockets .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Pyrimidine-morpholine hybrids exhibit MIC values in the 2–16 µg/mL range .
Q. Advanced
- Cellular uptake studies : Employ fluorescent analogs or LC-MS to quantify intracellular concentrations. Morpholine’s polarity may influence membrane permeability .
- In vivo PK/PD : Rodent models assess bioavailability and tissue distribution. Monitor metabolites via LC-HRMS .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Advanced
- Substituent variation : Modify the pyrimidine C-2 or morpholine N-position (e.g., methyl, halogen, sulfonyl groups) and test against enzyme panels. For example, electron-withdrawing groups on pyrimidine enhance kinase inhibition by 2–5-fold .
- Fragment-based drug design : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to identify critical binding interactions .
Q. Example SAR Table
| Substituent Position | Modification | Biological Activity (IC, µM) |
|---|---|---|
| Pyrimidine C-2 | -Cl | PI3Kα: 0.12 |
| Morpholine N | -CH | Reduced solubility, IC: 1.8 |
How should researchers address contradictory bioactivity data across different assays?
Q. Advanced
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation) .
- Meta-analysis : Compare data across published analogs. For instance, morpholine-pyrimidine hybrids show variable antimicrobial activity depending on bacterial efflux pump expression .
What computational strategies are effective for predicting binding modes and off-target risks?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Prioritize poses with morpholine oxygen forming H-bonds to hinge regions .
- Machine learning : Train models on ChEMBL data to predict ADMET properties. Pyrimidine-morpholine compounds often exhibit moderate CYP3A4 inhibition risks .
How can stability and storage conditions impact experimental reproducibility?
Q. Basic
- Storage : Store at -20°C in anhydrous DMSO (≤10 mM aliquots) to prevent hydrolysis. Avoid freeze-thaw cycles .
- Stability testing : Monitor degradation via HPLC (e.g., new peaks at R ±1 min indicate decomposition) .
What synthetic intermediates are critical to characterize for regulatory compliance?
Q. Advanced
- Genotoxic impurities : Screen intermediates (e.g., alkylating agents) per ICH M7 guidelines using Ames tests or in silico tools (e.g., Derek Nexus) .
- Residual solvents : Quantify ethanol or DMF via GC-MS to meet ICH Q3C limits (<5000 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
